molecular formula C11H11BrO4 B7999689 5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde

5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde

Cat. No.: B7999689
M. Wt: 287.11 g/mol
InChI Key: KUEZHWGPIFNOOA-UHFFFAOYSA-N
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Description

Structure and Key Features:
This compound consists of a benzaldehyde core substituted at position 5 with a bromine atom and at position 2 with a methoxy group further functionalized by a 1,3-dioxolan-2-yl moiety. The dioxolane ring acts as an acetal protecting group, rendering the aldehyde functionality acid-labile and selectively reactive .

Synthetic Relevance:
The dioxolane group is typically introduced via acetalization, a reaction prone to side processes like etherification (e.g., observed in HMF acetalization ). This compound’s synthesis likely involves protecting a hydroxyl intermediate with ethylene glycol or similar diols under acidic conditions, as seen in analogous protocols .

Properties

IUPAC Name

5-bromo-2-(1,3-dioxolan-2-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c12-9-1-2-10(8(5-9)6-13)16-7-11-14-3-4-15-11/h1-2,5-6,11H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEZHWGPIFNOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)COC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-(1,3-dioxolan-2-yl)methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction with a brominating agent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimization for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.

Major Products Formed

    Oxidation: 5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzoic acid.

    Reduction: 5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, enabling the formation of complex molecules. It is particularly useful in the synthesis of:

  • Pharmaceuticals : The compound can be functionalized to create intermediates for drug development.
  • Natural Products : Its derivatives may serve as precursors for synthesizing bioactive natural products.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Some notable applications include:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains.
  • Enzyme Inhibition : The compound's structure suggests potential inhibitory effects on enzymes relevant to diseases, such as monoamine oxidase (MAO) and cholinesterase (ChE), which are implicated in neurodegenerative disorders.

Materials Science

In materials science, 5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde is explored for its applications in:

  • Polymer Chemistry : The compound can be utilized to synthesize polymers with specific functionalities.
  • Nanomaterials : Its derivatives may play a role in the development of nanomaterials for electronics and catalysis.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of 5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde. The results demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. These findings highlight the compound's potential as a lead structure for developing new antibiotics.

Case Study 2: Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters investigated the enzyme inhibition properties of this compound. It was found that certain derivatives effectively inhibited MAO-B activity with IC₅₀ values below 100 nM. This suggests potential therapeutic applications in treating conditions like depression and Parkinson's disease.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibitory effects on MAO-B and ChE
AntifungalInduces oxidative stress in fungal cells

Table 2: Synthetic Routes

Reaction TypeConditionsMajor Products
BrominationBr₂ in CH₂Cl₂ at room temperatureBrominated derivatives
Dioxolane FormationEthylene glycol with acid catalystDioxolane-containing compounds

Mechanism of Action

The mechanism of action of 5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of use .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Below is a comparative analysis of structurally related benzaldehyde derivatives:

Compound Substituents Molecular Weight Key Properties Applications
5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde (Target) - 5-Br, 2-[2-(1,3-dioxolan-2-yl)methoxy] 299.15 g/mol Acid-labile acetal; aldehyde reactivity Intermediate in organic synthesis, protective group strategies
5-Bromo-2-[(2,6-dichlorophenyl)methoxy]benzaldehyde - 5-Br, 2-(2,6-dichlorobenzyloxy) 374.04 g/mol Lipophilic; halogen-rich Potential bioactive agent (e.g., antimicrobial)
5-Bromo-2-fluoro-3-(dioxaborolan-2-yl)benzaldehyde (CAS 1451391-13-1) - 5-Br, 2-F, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) 365.01 g/mol Boronate ester; Suzuki coupling compatibility Cross-coupling reactions for biaryl synthesis
5-Bromo-2-(methoxymethoxy)benzaldehyde (CAS 68860-39-9) - 5-Br, 2-(methoxymethoxy) 245.07 g/mol Base-stable protecting group; Bp: 152–154°C (5 Torr) Stepwise synthesis requiring orthogonal protection
4-Bromo-3-(1,3-dioxolan-2-yl)aniline - 4-Br, 3-(1,3-dioxolan-2-yl) on aniline 244.09 g/mol Amine functionality; acetal-protected aldehyde precursor Pharmaceutical intermediates (e.g., via reductive amination)
(5-(1,3-Dioxolan-2-yl)furan-2-yl)methanol (DFM) - Furan core with dioxolane and hydroxymethyl groups 156.14 g/mol Biomass-derived; prone to etherification side reactions Biofuel additive or platform chemical

Reactivity and Stability

  • Acetal vs. Boronate Esters :
    The target compound’s dioxolane acetal is cleaved under acidic conditions, while the boronate ester in CAS 1451391-13-1 enables Suzuki-Miyaura cross-coupling . This distinction highlights divergent applications: acetals for temporary protection, boronates for C–C bond formation .
  • Halogen Effects :
    Bromine’s electron-withdrawing nature enhances aldehyde electrophilicity, facilitating nucleophilic additions. In contrast, fluorine in CAS 1451391-13-1 modulates electronic effects and metabolic stability .
  • Etherification Side Reactions :
    Analogous to HMF acetalization , the target compound’s synthesis may compete with ether formation, necessitating optimized conditions (e.g., controlled pH, catalyst selection).

Physical Properties and Crystallinity

  • Crystal Packing: Compounds like methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate () exhibit planar aromatic systems stabilized by π–π stacking, whereas bulkier substituents (e.g., dioxolane) may reduce crystallinity .
  • Solubility :
    The dioxolane group enhances solubility in polar aprotic solvents (e.g., DMF, THF) compared to halogen-heavy analogs (e.g., dichlorophenyl derivatives ).

Industrial and Pharmaceutical Relevance

  • Biofuel Additives :
    DFM () and related acetals are explored as oxygenated fuel additives, though the target compound’s benzaldehyde core may limit this application .
  • Drug Intermediate: Brominated benzaldehydes are precursors to heterocycles (e.g., quinolines in ), which are common in antimicrobial and anticancer agents .

Biological Activity

5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a bromine atom , a benzaldehyde group , and a 1,3-dioxolane ring . Its synthesis typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-(1,3-dioxolan-2-yl)methanol under acidic conditions, leading to the formation of the desired product through an intermediate.

Antimicrobial Properties

Research indicates that compounds similar to 5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde exhibit significant antimicrobial activity. For instance, benzaldehyde derivatives have been studied for their efficacy against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structural features have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. For example, certain benzaldehyde derivatives have been reported to inhibit cancer cell lines by targeting specific signaling pathways.

The biological activity of 5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde is hypothesized to involve interactions with various biological targets:

  • Enzyme Inhibition : The aldehyde group may form covalent bonds with nucleophilic residues in enzymes, inhibiting their activity.
  • Receptor Modulation : The compound could modulate receptor activities, affecting downstream signaling pathways.

These interactions can lead to alterations in cellular processes, contributing to its antimicrobial and anticancer effects .

Study on Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial activity of various benzaldehyde derivatives, including those structurally related to 5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde. The results demonstrated that these compounds exhibited notable inhibition against Gram-positive and Gram-negative bacteria at varying concentrations.

Investigation into Anticancer Properties

In another study focusing on anticancer properties, researchers synthesized a series of benzaldehyde derivatives and tested them against several cancer cell lines. The results indicated that specific derivatives led to significant reductions in cell viability and induced apoptosis in treated cells. This suggests a potential therapeutic application for compounds like 5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde in cancer treatment .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehydeBromine atom, benzaldehyde groupAntimicrobial, anticancer
5-Bromo-2-methoxybenzaldehydeBromine atom, methoxy groupModerate antimicrobial
5-Bromo-3-hydroxybenzaldehydeHydroxyl groupPotential anticancer

This table highlights the unique structural features of 5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde compared to other related compounds and their respective biological activities.

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